Welcome to the BenchChem Online Store!
molecular formula C12H8N2OS B8476783 4-(3-Thienyl)-1-phthalazinone

4-(3-Thienyl)-1-phthalazinone

Cat. No. B8476783
M. Wt: 228.27 g/mol
InChI Key: VRHQWWMKNLFCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05462941

Procedure details

1.8 g of o-(3-thenoyl)benzoic acid and 580 mg of hydrazine hydrate were dissolved in 20 ml of ethanol, and the solution was refluxed for 4 hours. After cooling the solution, it was crystallized by adding ether, thereby obtaining 910 mg of 4-(3-thienyl)-1-phthalazinone.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[S:5][CH:4]=[CH:3][C:2]=1[C:6]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11])=O.O.[NH2:18][NH2:19]>C(O)C>[S:5]1[CH:4]=[CH:3][C:2]([C:6]2[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:11])[NH:19][N:18]=2)=[CH:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1=C(C=CS1)C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
580 mg
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution, it
CUSTOM
Type
CUSTOM
Details
was crystallized
ADDITION
Type
ADDITION
Details
by adding ether

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.